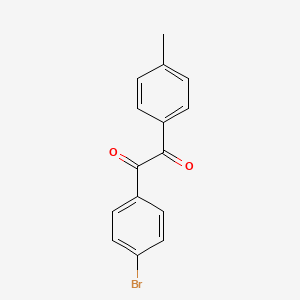

1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(4-methylphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXTYJUQIFFTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione can be synthesized through several methods. One common approach involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanedione moiety to corresponding alcohols or other reduced forms.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione serves as a vital building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various chemical reactions:

- Oxidation: Converts to quinones or other oxidized derivatives using agents like potassium permanganate.

- Reduction: Can be reduced to alcohols using sodium borohydride.

- Substitution: The bromine atom can be substituted with other functional groups via nucleophilic substitution reactions.

These reactions facilitate the creation of diverse compounds that can be utilized in further research and applications.

Biology

The compound has been investigated for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity: Studies have shown that derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties: Research indicates that this compound can inhibit cancer cell proliferation. For example, one study reported IC50 values ranging from 6.25 to 28.55 μM against different cancer cell lines, with mechanisms involving apoptosis induction in cancer cells.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development:

- Antiviral Efficacy: Recent studies suggest that diketones similar to this compound can inhibit viral entry into cells, showing promise against viruses such as SARS-CoV-2.

- Drug Development: Its unique structural features make it a candidate for developing new therapeutic agents targeting various diseases.

Industry

The compound is utilized in the production of specialty chemicals and materials with specific properties:

- Chemical Synthesis: Employed as an intermediate in the synthesis of various industrial chemicals.

- Material Science: Investigated for applications in creating advanced materials due to its chemical reactivity and stability.

Case Study 1: Anticancer Activity

A study conducted on derivatives of diketones revealed their potential in cancer treatment. The compound demonstrated significant anticancer activity with mechanisms involving apoptosis induction. This highlights its relevance in developing new anticancer therapies.

Case Study 2: Antiviral Potential

Research on the antiviral efficacy of diketones showed that compounds structurally similar to this compound effectively inhibit viral replication and entry into host cells. These findings suggest its potential application in combating viral infections, including COVID-19.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione involves its interaction with molecular targets through its functional groups. The bromine atom and the ethanedione moiety can participate in various chemical interactions, influencing biological pathways and molecular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Influence on Melting Points and Yields

- Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity enhance van der Waals interactions, increasing melting points compared to chloro analogues (e.g., 246°C vs. liquid state in 2i) .

- Methyl Position : The para-methyl group in p-tolyl derivatives confers higher symmetry and crystallinity compared to ortho-tolyl analogues (e.g., 246°C vs. amorphous 4bh) .

Spectral and Reactivity Differences

- Carbonyl Reactivity : The electron-withdrawing bromophenyl group enhances electrophilicity at the diketone centers, facilitating nucleophilic additions compared to triazole-containing analogues .

- NMR Shifts : Methyl groups in p-tolyl derivatives (δ ~2.44 ppm) are upfield compared to benzyl-triazolyl protons (δ 5.59 ppm) .

Biological Activity

1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione, also known by its CAS number 40396-75-6, is a diketone compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.15 g/mol. The compound contains two aromatic rings and a diketone functional group, contributing to its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H11BrO2 |

| Molecular Weight | 303.15 g/mol |

| CAS Number | 40396-75-6 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study demonstrated that derivatives of diketones can inhibit cancer cell proliferation with IC50 values ranging from 6.25 to 28.55 μM against various cancer cell lines . The mechanism involves the induction of apoptosis in cancer cells, which is facilitated by the compound's ability to interact with specific cellular targets.

Antiviral Activity

The compound has also shown promise as an antiviral agent. Research indicates that it can inhibit viral entry into host cells by blocking interactions between the viral spike protein and the human ACE2 receptor. For example, quinoxaline derivatives synthesized from diketones were found to bind effectively to both human ACE2 and SARS-CoV-2 spike proteins, suggesting that similar mechanisms may be applicable to this compound .

The biological activity of this compound can be attributed to its ability to form reactive oxygen species (ROS) during metabolic processes. This ROS generation leads to oxidative stress within cells, triggering apoptotic pathways in cancer cells and enhancing antiviral responses .

Study 1: Anticancer Activity

In a controlled study, researchers evaluated the anticancer effects of various diketones including this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability with significant apoptotic markers observed at higher concentrations.

Study 2: Antiviral Efficacy

Another study focused on the antiviral potential of diketones against SARS-CoV-2. The findings revealed that compounds similar to this compound could effectively inhibit viral entry into cells with IC50 values comparable to known antiviral agents.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, such as solvent systems, temperature, and stoichiometry. For example:

- Method A (column chromatography with 1.5:1 cyclohexane-CH₂Cl₂) achieved 61% yield for a structurally similar dione derivative .

- Method B (using excess aldehyde equivalents and elevated temperatures) yielded 36–51%, highlighting trade-offs between purity and scalability . Lower yields (e.g., 25% in some protocols ) may result from competing side reactions, necessitating iterative refinement of purification techniques (e.g., gradient elution in chromatography).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key for confirming substituent positions. For example, aromatic protons in similar diones resonate at δ 7.84–7.66 ppm (doublets, J = 8.6 Hz), while carbonyl carbons appear at δ 192.0–191.6 ppm .

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 289.9817 with <1 ppm error ).

- Melting Point : Cross-referenced with literature (e.g., 135°C vs. lit. 136–137°C for a methoxy-substituted analog ).

Q. What are the common stability issues or byproducts during synthesis?

Methodological Answer:

- Instability in Reactions : Derivatives may undergo spontaneous elimination (e.g., CHCl₃ elimination converting intermediates to pyrazoles ).

- Byproduct Mitigation : Use inert atmospheres, low-temperature quenching, and rapid purification (e.g., flash chromatography ) to isolate the target compound before degradation.

Advanced Research Questions

Q. How does Molecular Electron Density Theory (MEDT) explain the regioselectivity of [3+2] cycloaddition reactions involving this dione?

Methodological Answer: MEDT analyses reveal that the Cβ atom of the electrophilic partner and the –N=N=C– fragment of the nucleophile dictate reaction pathways. For example:

- Theoretical Calculations : Indicate two possible channels for cycloaddition, but the formation of 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-Δ²-pyrazoline is favored due to lower activation energies .

- Experimental Validation : Full regioselectivity observed in reactions aligns with MEDT-predicted transition states .

Q. What computational strategies predict the electronic and steric effects of substituents on reaction outcomes?

Methodological Answer:

- DFT Calculations : Used to map electron density distributions, identifying reactive sites (e.g., bromophenyl groups enhance electrophilicity at carbonyl carbons ).

- Docking Studies : For biochemical applications, simulate interactions with enzyme active sites (e.g., π-π stacking with aromatic residues ).

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.